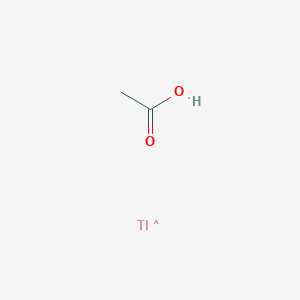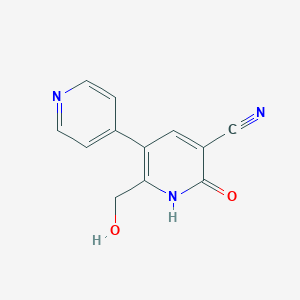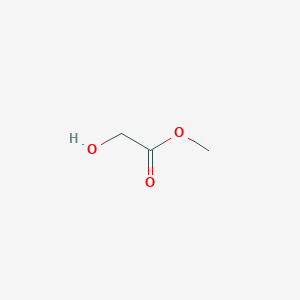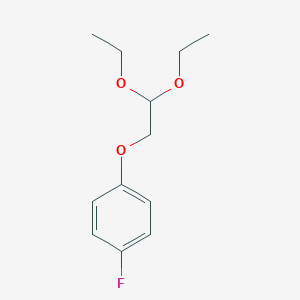
1-(2,2-Diethoxyethoxy)-4-fluorobenzene
概要
説明
Synthesis Analysis
The synthesis of compounds related to 1-(2,2-Diethoxyethoxy)-4-fluorobenzene involves several chemical reactions, often starting from simpler benzene derivatives. For example, 1-fluoro-2,5-dimethoxy-4-nitrobenzene was synthesized with a 90% yield by reacting commercial 2-fluoro-1,4-dimethoxybenzene with nitric acid, confirmed by X-ray crystallography among other techniques (Sweeney, McArdle, & Aldabbagh, 2018).
Molecular Structure Analysis
Molecular structure analysis of related fluorobenzene compounds, such as 2,7-Diethoxy-8-(4-fluorobenzoyl)naphthalen-1-ylmethanone, reveals intricate details about their geometry. For instance, in this compound, the benzoyl groups are almost antiparallel, and the fluorobenzene rings form a dihedral angle of 14.12°, indicating specific spatial arrangements that could affect their chemical reactivity and interactions (Mouri et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving fluorobenzenes are diverse, including substitutions and interactions that significantly affect their properties. For example, the synthesis and optical characterization of platinum(II) poly-yne polymers incorporating substituted 1,4-diethynylbenzene derivatives showcase the potential for complex intermolecular interactions in these systems (Khan et al., 2003).
科学的研究の応用
Scientific Research Applications of 1-(2,2-Diethoxyethoxy)-4-fluorobenzene
Phosphodiesterase Inhibition and Heart Therapy Potential
- A series of derivatives including 1-(2,2-Diethoxyethoxy)-4-fluorobenzene were synthesized and evaluated for inotropic and chronotropic activity in isolated guinea-pig atria. These compounds demonstrated potential as phosphodiesterase (PDE) inhibitors, showing promise in heart therapy (Baker et al., 1995).
Photophysics in Poly(phenyleneethynylene)s
- The photophysical properties of 1,4-diethynylbenzenes, closely related to 1-(2,2-Diethoxyethoxy)-4-fluorobenzene, were analyzed in various states. This research provided insights into the effects of aggregation on the absorption and emission spectra of these compounds, relevant in material science (Levitus et al., 2001).
Molecular Structure and Hydrogen Bonding
- Studies on compounds similar to 1-(2,2-Diethoxyethoxy)-4-fluorobenzene, such as 1,2,3,5-tetrafluorobenzene, have explored their crystal structure, focusing on intermolecular interactions like hydrogen bonding. This research is vital for understanding the molecular assembly and properties of such fluorinated compounds (Thakur et al., 2010).
Organometallic Chemistry and Catalysis
- Fluorobenzenes, similar to 1-(2,2-Diethoxyethoxy)-4-fluorobenzene, are used in organometallic chemistry and catalysis, particularly as solvents or ligands due to their weak interaction with metal centers. This application is crucial in developing new catalytic processes and organic synthesis methods (Pike et al., 2017).
特性
IUPAC Name |
1-(2,2-diethoxyethoxy)-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FO3/c1-3-14-12(15-4-2)9-16-11-7-5-10(13)6-8-11/h5-8,12H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HISQDLGUCGVTTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(COC1=CC=C(C=C1)F)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40466181 | |
| Record name | 2-(4-fluoro-phenoxy)-acetaldehyde diethyl acetal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40466181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-Diethoxyethoxy)-4-fluorobenzene | |
CAS RN |
59769-37-8 | |
| Record name | 2-(4-fluoro-phenoxy)-acetaldehyde diethyl acetal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40466181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


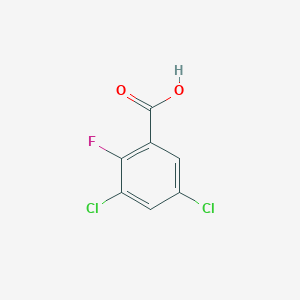
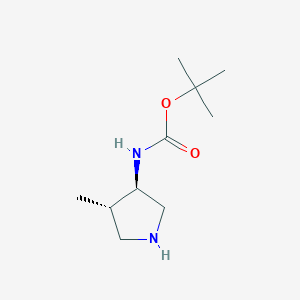

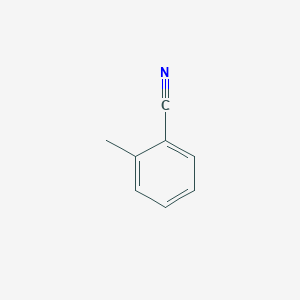
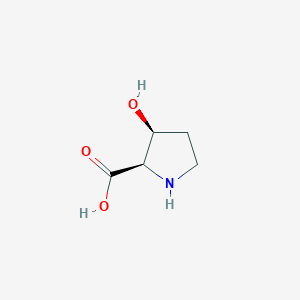
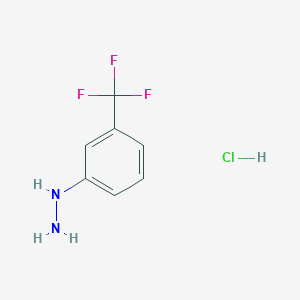
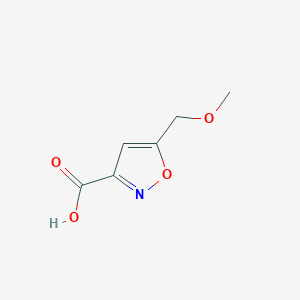
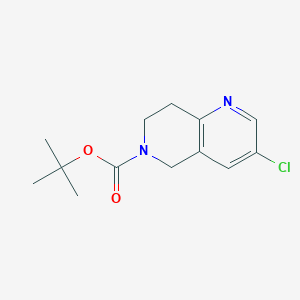
![methyl (1S,3R,4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate](/img/structure/B42260.png)
![5-Cyano-1,6-dihydro-6-oxo-[3,4'-bipyridine]-2-carboxylic Acid](/img/structure/B42264.png)
